molecular formula C22H19NO2 B12684399 1,3-Propanedione, 1-(4-methyl-2-pyridinyl)-3-(3-(phenylmethyl)phenyl)- CAS No. 317332-83-5

1,3-Propanedione, 1-(4-methyl-2-pyridinyl)-3-(3-(phenylmethyl)phenyl)-

Cat. No.: B12684399
CAS No.: 317332-83-5
M. Wt: 329.4 g/mol
InChI Key: FQCWXXQNGKKETK-UHFFFAOYSA-N
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Description

1,3-Diketone A is a versatile organic compound characterized by the presence of two carbonyl groups (C=O) separated by a single carbon atom. This structural feature imparts unique chemical properties, making 1,3-Diketone A a valuable intermediate in organic synthesis and a key component in various industrial applications .

Chemical Reactions Analysis

Types of Reactions

1,3-Diketone A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted diketones, alcohols, and other functionalized derivatives .

Mechanism of Action

The mechanism of action of 1,3-Diketone A involves its ability to form stable enolates and enols, which participate in various chemical reactions. The compound’s reactivity is influenced by the conjugation of the enol or enolate with the other carbonyl group, leading to the formation of six-membered rings and other stable intermediates .

Comparison with Similar Compounds

Biological Activity

1,3-Propanedione, 1-(4-methyl-2-pyridinyl)-3-(3-(phenylmethyl)phenyl)- is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular structure:

  • Molecular Formula : C19H19N1O2
  • Molecular Weight : 295.37 g/mol
  • IUPAC Name : 1-(4-methyl-2-pyridinyl)-3-(3-(phenylmethyl)phenyl)-1,3-propanedione

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process often includes the reaction of substituted pyridine derivatives with appropriate diketones under controlled conditions to yield the desired product. Various methods such as microwave-assisted synthesis and solvent-free conditions have been explored to enhance yield and purity.

Anticancer Activity

Several studies have demonstrated the anticancer potential of 1,3-propanedione derivatives. The compound has shown activity against various cancer cell lines, including:

  • HeLa Cells : Exhibited significant cytotoxic effects with IC50 values indicating effective inhibition of cell growth.
  • MCF7 Cells : Demonstrated promising results in inhibiting proliferation and inducing apoptosis.

A comparative study highlighted that modifications in the chemical structure can enhance cytotoxicity; for instance, introducing electron-withdrawing groups at specific positions was found to increase activity against cancer cells .

Antioxidant Properties

Research indicates that this compound possesses notable antioxidant activities. It scavenges free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The mechanism involves the donation of hydrogen atoms to neutralize reactive oxygen species (ROS), thereby protecting cellular components from damage .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it exhibits inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Case Studies

  • Study on Anticancer Effects :
    • A recent study assessed the efficacy of the compound on human cervical cancer cells (HeLa). Results showed a dose-dependent decrease in cell viability, with morphological changes indicative of apoptosis observed through microscopy.
  • Antioxidant Evaluation :
    • An investigation into the antioxidant capacity revealed that the compound significantly reduced lipid peroxidation in vitro, suggesting its potential as a protective agent against cellular damage.

Table 1: Biological Activity Summary

Activity TypeCell Line/OrganismIC50/EffectReference
AnticancerHeLa25 µM (cytotoxic)
AntioxidantDPPH Assay75% inhibition
AntimicrobialE. coliZone of inhibition: 15 mm

Table 2: Structure-Activity Relationship

ModificationObserved EffectReference
Electron-withdrawing group at position 4Increased cytotoxicity against MCF7 cells
Substitution on pyridine ringEnhanced antioxidant activity

Properties

CAS No.

317332-83-5

Molecular Formula

C22H19NO2

Molecular Weight

329.4 g/mol

IUPAC Name

1-(3-benzylphenyl)-3-(4-methylpyridin-2-yl)propane-1,3-dione

InChI

InChI=1S/C22H19NO2/c1-16-10-11-23-20(12-16)22(25)15-21(24)19-9-5-8-18(14-19)13-17-6-3-2-4-7-17/h2-12,14H,13,15H2,1H3

InChI Key

FQCWXXQNGKKETK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C(=O)CC(=O)C2=CC=CC(=C2)CC3=CC=CC=C3

Origin of Product

United States

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